4-(Bromomethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

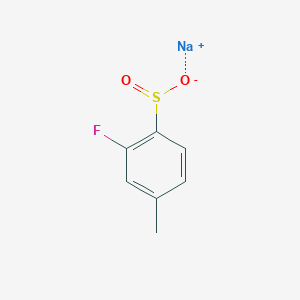

“4-(bromomethyl)morpholine” is a chemical compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a bromomethyl group .

Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a bromomethyl group . The InChI code for this compound is1S/C11H14BrNO/c12-9-10-2-1-3-11 (8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 256.14 . It should be stored in an inert atmosphere at a temperature between 2-8°C . The InChI key for this compound isHLAQSTCAEQGBFD-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified ruthenium-based agents have shown strong antibacterial activity against Staphylococcus aureus .

Mode of Action

For example, in the case of the ruthenium-based antibacterial agents, they could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

For instance, a study on a newly synthesized pyrazoline derivative modified with morpholine showed that it could affect the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .

Result of Action

Morpholine-modified ruthenium-based agents have shown significant anti-infective activity in vivo .

Action Environment

It’s known that the stability of boronic esters, which are often used in the synthesis of morpholine derivatives, can be influenced by environmental factors such as air and moisture .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(bromomethyl)morpholine in laboratory experiments is its versatility. It can be used as a reagent in a variety of organic synthesis reactions and as an intermediate in the synthesis of active pharmaceutical ingredients. Additionally, this compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, the compound is volatile and has a low boiling point, which can make it difficult to handle and store.

Future Directions

There are several potential future directions for research on 4-(bromomethyl)morpholine. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for the compound, such as in the synthesis of novel therapeutic compounds. Additionally, research could be conducted to develop more efficient synthesis methods for this compound and to optimize its use in laboratory experiments.

Synthesis Methods

The most common method of synthesizing 4-(bromomethyl)morpholine is via the reaction of morpholine with bromomethyl chloride in the presence of a base. This reaction is typically conducted in a solvent such as dichloromethane or toluene. The reaction is typically carried out at a temperature of 30-50°C and a pressure of 1-4 bar. The reaction is usually complete within 1-2 hours. The product is then isolated by distillation and can be used as is or further purified by recrystallization.

Scientific Research Applications

4-(bromomethyl)morpholine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of active pharmaceutical ingredients and as an intermediate in the synthesis of other organic compounds. It has also been used in the synthesis of new compounds with potential therapeutic properties, such as inhibitors of the enzyme acetylcholinesterase. Additionally, this compound has been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-(bromomethyl)morpholine can be achieved through the bromination of morpholine using N-bromosuccinimide (NBS) as the brominating agent.", "Starting Materials": [ "Morpholine", "N-bromosuccinimide (NBS)", "Acetone", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ice" ], "Reaction": [ "To a solution of morpholine in acetone, add N-bromosuccinimide (NBS) slowly with stirring at room temperature.", "Maintain the reaction mixture at room temperature for 2-3 hours.", "Add ice to the reaction mixture to quench the reaction.", "Extract the product with dichloromethane.", "Wash the organic layer with water, then with sodium hydroxide solution, and finally with water again.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from ethanol.", "Obtain the final product, 4-(bromomethyl)morpholine, as a white crystalline solid." ] } | |

CAS RN |

35278-97-8 |

Molecular Formula |

C5H10BrNO |

Molecular Weight |

180.04 g/mol |

IUPAC Name |

4-(bromomethyl)morpholine |

InChI |

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |

InChI Key |

ZPICIKUVCJZBLN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CBr |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.